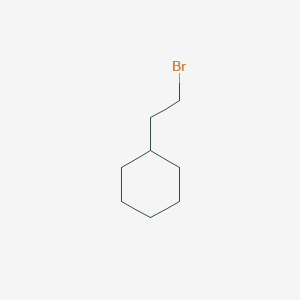

![molecular formula C25H36O6 B041479 (1S,2S,4R,8S,9S,11S,12S,13R)-11-羟基-8-(2-羟基乙酰基)-9,13-二甲基-6-丙基-5,7-二氧杂五环[10.8.0.02,9.04,8.013,18]二十一环-17-烯-16-酮 CAS No. 137174-25-5](/img/structure/B41479.png)

(1S,2S,4R,8S,9S,11S,12S,13R)-11-羟基-8-(2-羟基乙酰基)-9,13-二甲基-6-丙基-5,7-二氧杂五环[10.8.0.02,9.04,8.013,18]二十一环-17-烯-16-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

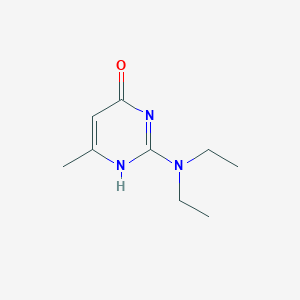

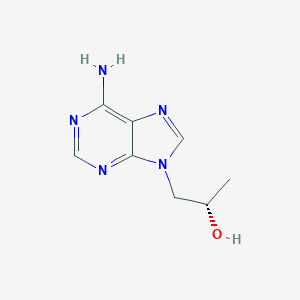

The compound (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one is a complex organic molecule with a molecular formula of C32H44O7 . It has a molecular weight of 540.7 g/mol .

Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. The structure includes hydroxy groups, acetyl groups, and a propyl group . The InChI representation of the molecule is InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29?,30-,31-,32+/m0/s1 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 540.7 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources.

科学研究应用

药物衍生物的治疗潜力

他莫昔芬作为治疗雌激素受体阳性乳腺癌的先驱药物,其研究突出了合成新型衍生物以了解药物作用机制和生成副作用更小的治疗靶点新药剂的持续努力。这种方法强调了化学衍生物在提高药物疗效和安全性方面的重要性 (Shagufta & Irshad Ahmad, 2018)。

成像技术进步

淀粉样蛋白成像配体在阿尔茨海默病中的发展,例如 [18F] 1,1-二氰基-2-[6-(二甲基氨基)-2-萘基] 丙烯,证明了化学化合物在疾病早期检测和抗淀粉样蛋白疗法评估中的关键作用。这突出了该化合物在理解病理生理机制和推进诊断方法方面的效用 (A. Nordberg, 2007)。

了解代谢命运和毒性

阿米替林和去甲替林代谢命运的研究阐明了化合物的代谢途径和酶促反应,通过识别潜在毒性并优化治疗剂量,有助于更安全的药物开发 (U. Breyer‐Pfaff, 2004)。

探索抗炎特性

对羟基肉桂酸及其构效关系的抗炎特性的研究说明了天然化合物在管理氧化应激相关疾病中的潜力。这强调了详细化学分析在发现新型治疗剂中的价值 (N. Razzaghi-Asl et al., 2013)。

作用机制

Target of Action

1,2-Dihydrobudesonide, also known as Budesonide, is a glucocorticoid . It primarily targets the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Mode of Action

The compound binds to the glucocorticoid receptor, leading to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . It depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins .

Biochemical Pathways

It is known that glucocorticoids like budesonide can influence a wide range of biochemical pathways due to their broad anti-inflammatory and immunosuppressive effects .

Pharmacokinetics

It is metabolized in the liver via CYP3A4 to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide, both of which are less than 1% as active as the parent compound . The compound is excreted in urine (60%) and feces as metabolites .

Result of Action

The result of Budesonide’s action is the reduction of inflammation in the body. This makes it effective in treating conditions such as asthma, COPD, Crohn’s disease, and ulcerative colitis .

Action Environment

The action, efficacy, and stability of 1,2-Dihydrobudesonide can be influenced by various environmental factors. For instance, the pH level in the body can affect the release and absorption of the compound . Furthermore, factors such as the patient’s overall health, other medications they are taking, and their specific genetic makeup can also influence the compound’s action.

属性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h10,16-18,20-22,26,28H,4-9,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXJIOHTZFZGOQ-KWVAZRHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |

CAS RN |

137174-25-5 |

Source

|

| Record name | 1,2-Dihydrobudesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137174255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDROBUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CM8K04THA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does the structural modification of budesonide to 1,2-dihydrobudesonide affect its biotransformation rate in rat and human liver?

A: The study by [] investigated the impact of various structural changes on the biotransformation rate of glucocorticosteroids (GCS), including the hydrogenation of budesonide to 1,2-dihydrobudesonide. The research demonstrated that this specific structural modification, introducing a 1,2-double bond saturation, significantly increased the biotransformation rate. The increase was particularly pronounced in rat liver, where 1,2-dihydrobudesonide was metabolized nine times faster than budesonide. In contrast, the biotransformation rate in human liver only experienced a two-fold increase. This highlights the significant species difference in the metabolism of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

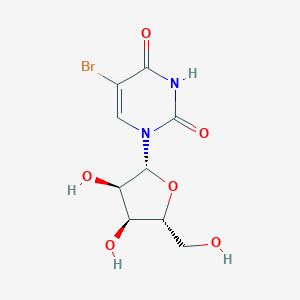

![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)

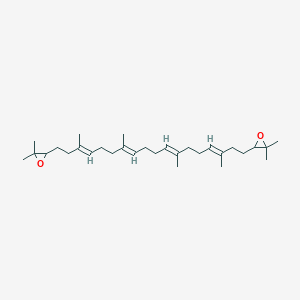

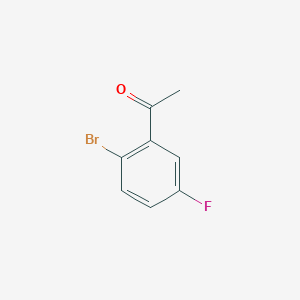

![Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B41418.png)

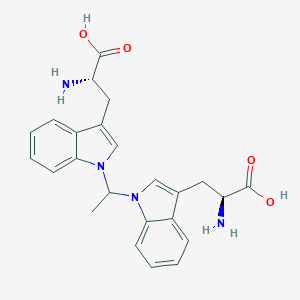

![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)